REACTION_CXSMILES
|
[C:1]1([OH:12])[C:10]2[C:5](=[CH:6][C:7](O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1.[C:23](=[O:26])([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([O:12][C:1]2[C:10]3[C:5](=[CH:6][C:7]([O:26][C:23]4[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=4)=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[CH:15][CH:16]=1)([O-:22])=[O:21] |f:2.3.4|
|
Name
|
|
Quantity
|
232.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC(=CC=C12)O)O
|
Name
|
|
Quantity
|
409.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
402.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC=CC3=CC(=CC=C23)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |